3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
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Overview
Description
The compound “3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol” is a small molecule that is part of a new set of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of this compound is part of a broader research effort to design and synthesize new pyrazolo[3,4-d]pyrimidine derivatives . The aim of this research was to develop novel CDK2 inhibitors for anticancer drug discovery .Molecular Structure Analysis
The molecular formula of this compound is C16H20N6O2, and it has a molecular weight of 328.376.Scientific Research Applications
Synthesis and Antiviral Activity
Compounds related to 3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol have been explored for their synthesis methodologies and antiviral activities. For instance, studies have demonstrated the antiviral efficacy of certain pyrazolo[3,4-d]pyrimidine analogues against viruses like human cytomegalovirus and herpes simplex virus type 1, highlighting their potential in antiviral drug development (Saxena et al., 1990).
Inhibitors of Phosphodiesterase
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a closely related chemical class, has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors have been considered for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, demonstrating significant selectivity and in vivo efficacy (Li et al., 2016).
Antihypertensive Activity
Studies on 6-phenylpyrazolo[3,4-d]pyrimidones have identified them as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with certain compounds displaying pronounced oral antihypertensive activity. This suggests their potential application in managing hypertension (Dumaitre & Dodic, 1996).
Fluorescent Probes
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has provided a route to novel functional fluorophores. These compounds, with modifications at position 7, have shown significant fluorescence, making them suitable as fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Anticancer and Antimicrobial Activities
Enaminones, serving as building blocks for the synthesis of substituted pyrazoles, have been investigated for their antitumor and antimicrobial activities. This research indicates the potential of such compounds in developing new therapeutic agents for cancer and infectious diseases (Riyadh, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[4-(3-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-7-4-8-23)19-11-5-3-6-12(9-11)24-2/h3,5-6,9-10,23H,4,7-8H2,1-2H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBRTWVHDLCJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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